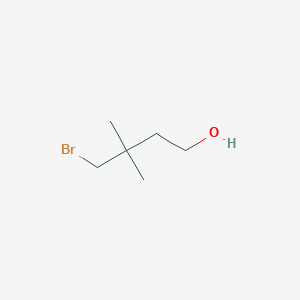
4-Bromo-3,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Vibrational and Conformational Analysis
Research has explored the vibrational and conformational aspects of compounds closely related to 4-Bromo-3,3-dimethylbutan-1-ol. Studies on 1-bromo-3,3-dimethylbutane, for instance, have analyzed its infrared and Raman spectra, identifying two stable conformations and providing insights into molecular mechanics and semi-empirical molecular orbital calculations (Crowder, 1993).
Synthetic Chemistry and Derivative Formation
In the realm of synthetic chemistry, derivatives of related compounds have been synthesized for various applications. For example, the synthesis of heterocyclic five-membered ring ketones from 1.4-disubstituted 2-butanones, including derivatives of 1-Brom-4-amino-3.3-dimethyl-butanon-(2)-hydrobromid, has been explored, highlighting the potential for creating novel chemical structures and substances (Fitjer & Lüttke, 1972).
Organohalogen Compound Research
The preparation of organohalogen compounds, such as 1,4-dibromo-2,3-dimethylbuta-1,3-diene, involves processes that could be relevant to the study of this compound. These studies focus on the methods and yields of producing such compounds, which can be crucial in understanding the properties and potential applications of this compound and its analogs (Said & Tipping, 1972).
Free Radical Reactions
Investigations into free radical reactions, such as the reaction of Grignard reagents with 2-Bromo-2,3-dimethylbutane, provide insights into the chemical behavior and potential applications of similar compounds in synthetic and industrial chemistry (Liu, 1956).
Dynamics in Plastic Crystalline Phases
Studies on the dynamics of dimethylbutanols in plastic crystalline phases, such as 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, provide valuable information on the solid-state behavior of these compounds. This research can offer insights into the physical properties and potential applications of this compound in various fields (Carignani et al., 2018).
Novel Synthesis of Phosphorus Heterocycles
The synthesis of novel phosphorus heterocycles, such as 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, demonstrates the versatility of bromo- and dimethyl-substituted compounds in creating new molecules with potential applications in medicinal chemistry and material sciences (Yamada et al., 2010).
properties
IUPAC Name |
4-bromo-3,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,5-7)3-4-8/h8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAPDUNTYHLOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137640-71-0 |
Source


|
| Record name | 4-bromo-3,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)
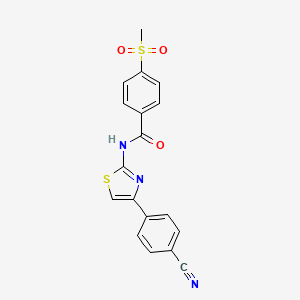
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2364994.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)
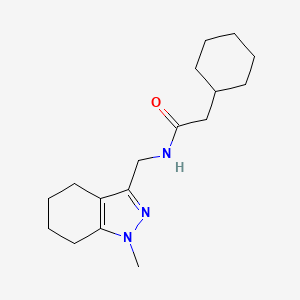
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/no-structure.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
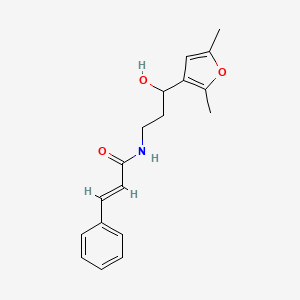

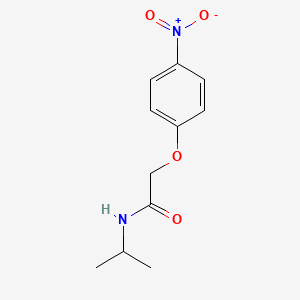

![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)